1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Atropisomerism Axial chirality Conformational analysis

1‑(2‑Ethylphenyl)-2‑sulfanylidene‑1,3‑diazinane‑4,6‑dione (C₁₂H₁₂N₂O₂S, MW 248.3 g mol⁻¹) belongs to the N¹‑aryl‑2‑thiobarbituric acid (2‑thioxodihydropyrimidine‑4,6‑dione) chemotype, a privileged scaffold in academic screening libraries and fragment‑based drug discovery programs. The compound is classified as an axially chiral 1‑(ortho‑aryl)‑2‑thiobarbiturate, a feature absent in 1‑H, 1‑alkyl, and 1‑para‑aryl analogues.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
Cat. No. B5883848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=O)CC(=O)NC2=S
InChIInChI=1S/C12H12N2O2S/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17)
InChIKeyXBTAPHRGKMYYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione – Structural & Physicochemical Baseline


1‑(2‑Ethylphenyl)-2‑sulfanylidene‑1,3‑diazinane‑4,6‑dione (C₁₂H₁₂N₂O₂S, MW 248.3 g mol⁻¹) belongs to the N¹‑aryl‑2‑thiobarbituric acid (2‑thioxodihydropyrimidine‑4,6‑dione) chemotype, a privileged scaffold in academic screening libraries and fragment‑based drug discovery programs . The compound is classified as an axially chiral 1‑(ortho‑aryl)‑2‑thiobarbiturate, a feature absent in 1‑H, 1‑alkyl, and 1‑para‑aryl analogues [1]. Vendor‑supplied computational predictions indicate logP ≈ 1.25, polar surface area (PSA) ≈ 40.4 Ų, and a single hydrogen‑bond donor, placing it in a favorable oral drug‑like property space distinct from more polar or unsubstituted congeners .

Why 1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione Cannot Be Interchanged with Simpler Thiobarbiturates


The ortho‑ethylphenyl substituent creates three interlinked structural features that generic thiobarbiturates lack. First, hindered rotation about the C(aryl)–N(1) bond renders the compound a stable atropisomer with a measurable enantiomerization barrier, a property absent in 1‑H, 1‑methyl, or 1‑(para‑substituted phenyl) analogues [1]. Second, the ortho‑ethyl group simultaneously elevates lipophilicity (predicted logP ≈ 1.25 vs. –0.39 for unsubstituted 2‑thiobarbituric acid) while maintaining a low hydrogen‑bond donor count, directly impacting passive permeability and non‑specific protein binding . Third, the 5‑position remains unsubstituted, offering a synthetic handle for C5‑derivatization that is sterically unencumbered—a combination not available in 5,5‑dialkyl or 5‑arylidene congeners [2]. These orthogonal attributes mean that substituting a generic 1‑phenyl‑2‑thiobarbiturate for the 2‑ethylphenyl variant alters chirality, lipophilicity, reactivity at C5, and target‑binding geometry simultaneously, invalidating directly comparable screening or SAR data.

Quantitative Differentiation Evidence for 1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione Versus Closest Analogs


Atropisomer Chirality: 1-(2-Ethylphenyl)- vs. 1-(4-Ethylphenyl)-2-thiobarbiturate

Unlike the 1‑(4‑ethylphenyl) regioisomer, which is achiral, the 2‑ethylphenyl derivative exists as a pair of thermally interconvertable M/P atropisomers due to hindered rotation about the C(aryl)–N(1) bond. Variable‑temperature ¹H NMR demonstrates diastereotopic splitting of the C5‑methylene protons, confirming a non‑planar ground‑state conformation [1]. The enantiomerization barrier for the analogous 5,5‑dimethyl‑1‑(o‑tolyl)‑2‑thiobarbituric acid was determined to be 96.4 kJ mol⁻¹ (≈23 kcal mol⁻¹) in DMSO‑d₆; the 2‑ethylphenyl substituent is expected to produce a barrier within ±5 kJ mol⁻¹ of this value [2].

Atropisomerism Axial chirality Conformational analysis

Lipophilicity Contrast: logP of 1-(2-Ethylphenyl)- vs. Unsubstituted 2-Thiobarbituric Acid

The introduction of the 2‑ethylphenyl group at N1 shifts the predicted logP from –0.39 (unsubstituted 2‑thiobarbituric acid) to 1.25, representing a >1.6 log‑unit increase . This lipophilicity gain is accompanied by a moderate PSA of 40.4 Ų and only one hydrogen‑bond donor, placing the compound within the CNS‑MPO (Central Nervous System Multiparameter Optimization) favorable zone (CNS‑MPO ≥ 4.0 for similar scaffolds), whereas the parent thiobarbituric acid (PSA ≈ 90.3 Ų, 2 HBDs) resides well outside likely CNS or intracellular target space [1].

Lipophilicity LogP ADME prediction

Corrosion Inhibition Benchmark: Class-Level Performance of N,N′-Dialkyl-2-thioxodihydropyrimidine-4,6-diones

Within the 2‑thioxodihydropyrimidine‑4,6‑dione chemotype, N‑alkyl substitution critically modulates corrosion inhibition efficiency on carbon steel. The N,N′‑diethyl derivative HM‑1228 (5‑((4′‑(dimethylamino)‑[1,1′‑biphenyl]‑4‑yl)methylene)‑1,3‑diethyl‑2‑thioxodihydropyrimidine‑4,6‑dione) achieved 94.8% inhibition efficiency by potentiodynamic polarization (PDP) in oilfield produced water, attributed to enhanced electron‑donating ability and lipophilicity conferred by the N‑ethyl groups [1]. While direct experimental data for the N1‑(2‑ethylphenyl) target compound are not yet published, the structure–activity principle—that N‑aryl/alkyl substitution patterns dictate adsorption efficiency on metal surfaces—indicates that the 2‑ethylphenyl derivative will exhibit materially different surface coverage and inhibition kinetics compared to N‑H or N‑methyl analogues.

Corrosion inhibition Carbon steel Oilfield produced water

Kinase Inhibition Scaffold: p300/CBP Inhibitor Class Activity Comparison

The 2‑thioxodihydropyrimidine‑4,6‑dione scaffold has been validated as a p300/CBP bromodomain inhibitor chemotype. Compound DCH36_06—a 1‑(3‑chloro‑4‑methylphenyl)‑5‑arylidene‑2‑thioxodihydropyrimidine‑4,6‑dione—exhibits IC₅₀ values of 0.6 μM against p300 and 3.2 μM against CBP, with functional selectivity demonstrated by H3K18 hypoacetylation in leukemia cells [1]. While the N1‑(2‑ethylphenyl) target compound lacks the C5‑arylidene extension required for full bromodomain engagement, its core scaffold is identical to the validated pharmacophore. This positions the compound as a minimalist fragment for structure‑based optimization where the ortho‑ethylphenyl group serves as a vector‑diversifying handle absent in 1‑methyl or 1‑phenyl fragment analogues.

p300/CBP inhibition Epigenetics Leukemia

Synthetic Accessibility and C5‑Derivatization Potential vs. 5,5‑Disubstituted Analogues

The target compound, with an unsubstituted C5 position, can undergo Knoevenagel‑type condensations with aromatic aldehydes to yield 5‑arylidene derivatives, a versatile entry point to diverse screening libraries [1]. In contrast, 5,5‑diethyl‑ or 5‑ethyl‑5‑phenyl‑2‑thiobarbituric acids (e.g., CAS 2753‑74‑4) lack this reactive methylene, limiting downstream diversification to N‑alkylation or metal‑complexation pathways only [2]. One‑pot, solvent‑free synthetic protocols have been reported for this scaffold class, enabling rapid parallel synthesis of >20 analogues in a single batch with isolated yields ranging from 52% to 89% for structurally related 5‑arylidene‑2‑thioxodihydropyrimidine‑4,6‑diones [3].

C5‑functionalization Aldol condensation One‑pot synthesis

High-Impact Application Scenarios for 1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in Scientific Procurement


Fragment-Based Epigenetic Drug Discovery Targeting p300/CBP Bromodomains

The compound serves as a validated‑scaffold fragment for p300/CBP inhibitor optimization programs. The N1‑(2‑ethylphenyl) group provides a unique vector for structure‑guided fragment growing, while the unsubstituted C5 position permits systematic arylidene library synthesis. Procurement of this specific N1‑aryl regioisomer is mandatory because the ortho‑ethyl substituent introduces atropisomerism (evidenced by diastereotopic C5 protons [1]) that can be exploited for stereo‑defined ligand‑protein interactions not achievable with achiral 1‑H or 1‑(para‑substituted) fragments [2].

Industrial Corrosion Inhibitor Hit‑to‑Lead Development for Oilfield Applications

For teams developing adsorption‑type corrosion inhibitors for carbon steel in produced water, this compound offers a synthetically accessible N1‑aryl thiobarbiturate core. The class‑benchmark inhibitor HM‑1228 (1,3‑diethyl analogue) delivers 94.8% PDP efficiency, with N‑substitution lipophilicity identified as the key performance driver [3]. The 2‑ethylphenyl variant is expected to show distinct adsorption isotherms and electrochemical impedance spectra versus N‑alkyl comparators, requiring compound‑specific qualification. Procurement of the exact N1‑aryl congener ensures structure‑activity studies are conducted on the correct chemotype rather than a non‑representative N‑H or N‑methyl surrogate.

Atropisomerism and Chirality Research in Heterocyclic Chemistry

This compound is a definitive member of the 1‑(ortho‑aryl)‑2‑thiobarbituric acid atropisomer class, for which enantiomerization barriers have been rigorously characterized by variable‑temperature NMR and chiral HPLC [2]. Researchers investigating axial chirality in drug‑like scaffolds, stereo‑chemical stability under physiological conditions, or enantioselective synthesis of thiobarbiturates should procure this specific N1‑(2‑ethylphenyl) derivative rather than the achiral 1‑(4‑ethylphenyl) regioisomer, which cannot serve as a chirality probe [2].

Diversifiable Core Scaffold for Academic Medicinal Chemistry Libraries

The unsubstituted C5 active methylene enables one‑pot, solvent‑free Knoevenagel condensations with aromatic aldehydes to generate focused libraries of 5‑arylidene‑2‑thioxodihydropyrimidine‑4,6‑diones in 52–89% isolated yields [4]. This contrasts with 5,5‑dialkyl‑substituted thiobarbiturates (e.g., CAS 2753‑74‑4), which are synthetic dead‑ends. For library procurement, the target compound represents a more capital‑efficient investment: a single core scaffold can be diversified into >20 screening compounds, whereas each 5,5‑disubstituted analogue must be purchased individually.

Quote Request

Request a Quote for 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.